molecular formula C9H13O2P B14355606 [Ethyl(phenyl)phosphoryl]methanol CAS No. 93690-87-0

[Ethyl(phenyl)phosphoryl]methanol

Cat. No.: B14355606
CAS No.: 93690-87-0
M. Wt: 184.17 g/mol
InChI Key: ZQSLHYICQJIVDJ-UHFFFAOYSA-N
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Description

[Ethyl(phenyl)phosphoryl]methanol is an organophosphorus compound belonging to the class of H-phosphinate esters. These compounds serve as versatile and crucial building blocks in synthetic organic chemistry, particularly for constructing more complex phosphorus-containing molecules . A key research application of such H-phosphinates is their role as substrates in the Hirao P-C cross-coupling reaction, a method used to create aryl-phosphinates and related compounds with potential utility in materials science and medicinal chemistry . Furthermore, compounds of this class are valuable precursors in the development of novel ligands or catalysts. The synthetic value of H-phosphinates is enhanced by modern reaction methodologies, including microwave-assisted synthesis and continuous flow chemistry, which can improve efficiency and productivity in research settings . This product, this compound, is intended for use by qualified researchers as a synthetic intermediate. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

CAS No.

93690-87-0

Molecular Formula

C9H13O2P

Molecular Weight

184.17 g/mol

IUPAC Name

[ethyl(phenyl)phosphoryl]methanol

InChI

InChI=1S/C9H13O2P/c1-2-12(11,8-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

ZQSLHYICQJIVDJ-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Phosphorylation of Methanol Derivatives

A common route involves reacting ethyl phenyl phosphorochloridate with methanol under basic conditions. In a protocol adapted from Royal Society of Chemistry , ethyl dichlorophosphate is first treated with phenol in dichloromethane (DCM) with triethylamine (Et$$_3$$N) at −78°C to form ethyl phenyl phosphorochloridate. Subsequent reaction with methanol at 25°C yields the target compound:

$$
\text{Ethyl phenyl phosphorochloridate} + \text{MeOH} \xrightarrow{\text{Et}_3\text{N}} \text{[Ethyl(phenyl)phosphoryl]methanol} + \text{HCl}
$$

Key Conditions :

  • Solvent: Dichloromethane
  • Base: Triethylamine (1 eq.)
  • Temperature: −78°C (initial), 25°C (final)
  • Yield: ~50% after silica gel chromatography.

Table 1. Comparative Analysis of Phosphorylation Methods

Parameter Value/Detail Source
Starting Material Ethyl dichlorophosphate
Nucleophile Methanol
Reaction Time 16 hours
Purification Flash chromatography (C18 column)
Purity (Post-Purification) >95% (UPLC-MS)

Transesterification of Triphenyl Phosphate (TPP)

A patent by CN102675360A describes a high-purity TPP synthesis method, which can be adapted for this compound. By substituting phenol with methanol in a Lewis acid-catalyzed reaction, the transesterification proceeds:

$$
\text{Triphenyl phosphate} + 3 \text{MeOH} \xrightarrow{\text{Lewis Acid}} \text{this compound} + 3 \text{Phenol}
$$

Optimized Conditions :

  • Catalyst: MgCl$$_2$$ (anhydrous)
  • Temperature: 90–110°C
  • Post-Reaction Treatment: Methanol washing to remove triphenyl phosphite impurities.

Advantages :

  • Reduces phosphite impurities from 1,000 ppm to <2 ppm.
  • Scalable to industrial production.

Mechanistic and Practical Considerations

Reaction Kinetics

Phosphorylation reactions follow second-order kinetics, dependent on nucleophile (MeOH) and electrophile (phosphorochloridate) concentrations. The use of Et$$_3$$N as a base facilitates deprotonation of methanol, enhancing nucleophilicity.

Side Reactions and Mitigation

  • Phosphite Formation : A common byproduct in transesterification, mitigated via methanol washing.
  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

Industrial and Laboratory-Scale Recommendations

  • Batch Synthesis : Suitable for small-scale production (<1 kg), with yields ~50%.
  • Continuous Flow : Ideal for large-scale manufacturing, offering faster reaction times and higher purity.
  • Catalyst Choice : Lewis acids (e.g., MgCl$$_2$$) improve selectivity in transesterification.

Chemical Reactions Analysis

Types of Reactions

[Ethyl(phenyl)phosphoryl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

[Ethyl(phenyl)phosphoryl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [Ethyl(phenyl)phosphoryl]methanol involves its interaction with specific molecular targets and pathways. The phosphoryl group can form strong bonds with various biomolecules, influencing their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Phosphorylated alcohols and esters share structural motifs with [Ethyl(phenyl)phosphoryl]methanol, but their properties diverge based on substituent effects. Below is a detailed analysis of key analogues:

Structural and Physical Properties
Compound Name Molecular Formula Physical State Melting Point (°C) Rf Value (EtOAc/Hexane) Key Spectral Data (NMR, ppm)
This compound (hypothetical) C₉H₁₃O₂P Not reported Not reported Not reported ¹H: δ 1.2–1.5 (CH₂CH₃), δ 4.2 (CH₂OH); ³¹P: δ ~25–30
Ethyl 2-Benzyl-3-(((4-oxo-2-phenyl-4H-chromen-3-yl)oxy)(phenyl)phosphoryl)propanoate (12b) C₃₄H₃₁O₇P Yellow viscous oil 80 0.65 ¹H: δ 7.2–8.2 (aromatic); ³¹P: δ 18.5
Ethyl 3-((3-Ethoxy-3-oxopropyl)((4-oxo-2-phenyl-4H-chromen-3-yl)oxy)phosphoryl)propanoate (12c) C₂₈H₂₉O₉P Yellow viscous oil 92 0.35 ¹³C: δ 170.5 (C=O); ³¹P: δ 20.1
Benzylcarbinol (2-Phenylethanol) C₈H₁₀O Liquid -27 Not applicable ¹H: δ 1.2 (CH₂), δ 3.7 (CH₂OH)

Key Observations :

  • Polarity and Chromatography : Bulkier substituents (e.g., chromenyl groups in 12b–12c) reduce polarity, as seen in higher Rf values (0.60–0.85) compared to simpler phosphorylated alcohols .
  • Thermal Stability : Melting points correlate with molecular complexity. Compound 12c, with dual ester groups, exhibits a higher melting point (92°C) than 12b (80°C) .
  • Spectral Signatures: The ³¹P NMR chemical shift of this compound is expected near δ 25–30, similar to γ-methoxyphosphine oxides (δ 18–30) . In contrast, benzylcarbinol lacks phosphorus, showing only ¹H/¹³C signals for alcohol and aromatic groups .
Reactivity and Functional Group Interactions
  • Esterification: Phosphoryl-containing compounds like 12b–12c undergo esterification with ethanol or methanol, but steric hindrance from phenyl groups slows reaction rates compared to less substituted analogues .
  • Acid-Base Behavior: The phosphoryl group’s electron-withdrawing nature increases acidity of the hydroxymethyl proton in this compound relative to non-phosphorylated alcohols (e.g., benzylcarbinol) .
  • Photoreactivity: γ-Methoxyphosphine oxides rearrange under UV light, suggesting this compound may exhibit similar photolytic behavior, forming methoxy or ethoxy derivatives depending on solvent .

Q & A

Basic: What are the recommended synthetic routes for [Ethyl(phenyl)phosphoryl]methanol?

Answer:
The synthesis typically involves phosphorylation reactions using ethyl phenyl phosphorochloridate derivatives. A common approach includes nucleophilic substitution, where methanol reacts with ethyl phenyl phosphoryl chloride under controlled conditions. For example, in analogous phosphorylated methanol derivatives, solvothermal methods with methanol as a solvent and reactant yield crystalline products . Key steps include:

  • Reagent preparation : Ethyl phenyl phosphorochloridate is synthesized via reactions of phosphorus oxychloride with ethanol and phenol .
  • Nucleophilic attack : Methanol reacts with the phosphoryl chloride intermediate, followed by purification via recrystallization (e.g., using methanol/ethyl acetate mixtures) .
  • Validation : Purity is confirmed by <sup>31</sup>P NMR and elemental analysis .

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation combines X-ray crystallography and spectroscopic methods :

  • Crystallography : Single-crystal X-ray diffraction reveals bond angles (e.g., P=O bond ~1.48 Å) and intermolecular interactions, such as hydrogen bonding between the hydroxyl group and phosphoryl oxygen .
  • <sup>31</sup>P NMR : A singlet in the range of δ 25–30 ppm confirms the phosphoryl group’s electronic environment .
  • IR spectroscopy : Stretching frequencies for P=O (~1250 cm<sup>−1</sup>) and O–H (~3400 cm<sup>−1</sup>) validate functional groups .

Advanced: How do steric and electronic effects influence the conformational dynamics of this compound?

Answer:
The compound’s conformation is governed by steric hindrance and π-π interactions :

  • Steric effects : Bulky substituents (e.g., phenyl groups) favor equatorial positioning of the phosphoryl oxygen to minimize steric clash, as observed in crystallographic studies .
  • Electronic effects : Electron-withdrawing groups on the phenyl ring stabilize the phosphoryl moiety via resonance, altering bond lengths and reactivity .
  • Dynamic NMR : Variable-temperature <sup>1</sup>H NMR can detect rotational barriers around the P–C bond, with energy barriers typically ~10–15 kcal/mol .

Advanced: What methodologies resolve contradictions in spectroscopic data for phosphoryl-containing compounds?

Answer:
Discrepancies in NMR or IR data often arise from solvent effects or conformational equilibria . Mitigation strategies include:

  • Solvent standardization : Use deuterated methanol or DMSO to minimize solvent-induced shifts .
  • DFT calculations : Compare experimental <sup>31</sup>P NMR chemical shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) to validate assignments .
  • Cross-validation : Correlate crystallographic data (e.g., bond lengths) with vibrational spectroscopy to confirm structural hypotheses .

Methodological: What techniques are optimal for studying hydrogen-bonding interactions in this compound?

Answer:
Hydrogen bonding between the hydroxyl group and phosphoryl oxygen is critical for stability. Recommended techniques:

  • X-ray crystallography : Directly visualizes H-bond networks (e.g., O–H···O=P distances ~2.7–2.9 Å) .
  • IR spectroscopy : Broad O–H stretches (~3200–3400 cm<sup>−1</sup>) indicate strong H-bonding .
  • Solid-state NMR : <sup>1</sup>H-<sup>31</sup>P cross-polarization magic-angle spinning (CP/MAS) probes H-bond strength via <sup>31</sup>P chemical shift anisotropy .

Basic: What are the key reactivity patterns of this compound?

Answer:
The hydroxyl and phosphoryl groups drive reactivity:

  • Esterification : Reacts with acyl chlorides to form phosphorylated esters (e.g., using acetyl chloride in pyridine) .
  • Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent, though steric hindrance may reduce yield .
  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu<sup>2+</sup>), forming complexes characterized by UV-Vis and EPR spectroscopy .

Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., phosphatases) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to evaluate derivative viability .

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